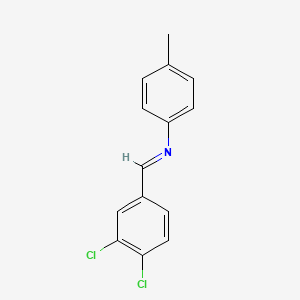
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.28 g/mol It is known for its unique structure, which includes a morpholine ring and a tetrahydrothiophene dioxide moiety
Métodos De Preparación
The synthesis of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine typically involves the reaction of morpholine with a suitable tetrahydrothiophene dioxide precursor under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction parameters, and employing continuous flow techniques to enhance efficiency and consistency.
Análisis De Reacciones Químicas
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfone moiety back to the corresponding sulfide.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where functional groups are introduced or replaced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
4-(1,1-Dioxidotetrahydro-3-thienyl)morpholine can be compared with other similar compounds, such as:
- N-(1,1-Dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
- 1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine
- 3-[(1,1-Dioxidotetrahydro-3-thienyl)disulfanyl]tetrahydrothiophene 1,1-dioxide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a morpholine ring and a tetrahydrothiophene dioxide moiety, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
51070-64-5 |
|---|---|
Fórmula molecular |
C8H15NO3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
3-morpholin-4-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO3S/c10-13(11)6-1-8(7-13)9-2-4-12-5-3-9/h8H,1-7H2 |
Clave InChI |
WPFHERFZMTXDJX-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Benzyl-2-phenylethyl)sulfonyl]benzene](/img/structure/B11943993.png)
![9,10-dibromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11944001.png)


![4-bromo-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11944015.png)






![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)

